Cas no 5896-38-8 (methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester

- methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate

- Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate

- 2-Furanpropionic acid, 3-methyl-.beta.-oxo-, methyl ester

- LEKRUJWIMHVVTG-UHFFFAOYSA-N

- Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate #

-

- インチ: 1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3

- InChIKey: LEKRUJWIMHVVTG-UHFFFAOYSA-N

- ほほえんだ: O1C=CC(C)=C1C(CC(=O)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 212

- トポロジー分子極性表面積: 56.5

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739748-1.0g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 1g |

$1357.0 | 2023-06-03 | ||

| Enamine | EN300-1739748-0.05g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-5.0g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 5g |

$3935.0 | 2023-06-03 | ||

| Enamine | EN300-1739748-0.25g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-0.1g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-10g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-1g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-5g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 5g |

$3935.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-0.5g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1739748-2.5g |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |

5896-38-8 | 2.5g |

$2660.0 | 2023-09-20 |

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate 関連文献

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

methyl 3-(3-methylfuran-2-yl)-3-oxopropanoateに関する追加情報

Introduction to Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate (CAS No. 5896-38-8)

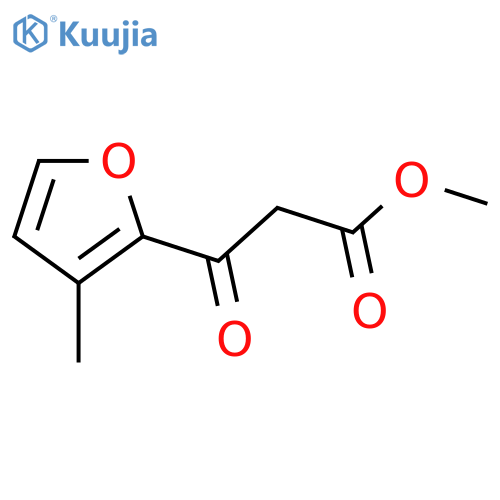

Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate, identified by its Chemical Abstracts Service (CAS) number 5896-38-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative features a unique structural framework that combines a furan ring with a β-ketoester moiety, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate consists of a five-membered oxygen-containing heterocycle (furan) substituted with a methyl group at the 3-position and an ester group linked to the 2-position of the furan ring. The presence of the β-ketoester functionality enhances its reactivity, allowing for diverse transformations such as condensation reactions, Michael additions, and enolate-mediated processes. These properties make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, the interest in furan-based derivatives has surged due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating furan moieties often exhibit significant pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate positions it as a promising scaffold for drug discovery efforts.

One of the most compelling aspects of Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate is its potential utility in medicinal chemistry. The β-ketoester group can undergo various chemical modifications, enabling the introduction of different substituents that may enhance binding affinity to biological targets. For instance, studies have shown that similar compounds can be functionalized to produce potent inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to fine-tune the structure through synthetic chemistry provides researchers with a powerful tool for developing targeted therapies.

The synthesis of Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate typically involves multi-step organic transformations starting from readily available furan derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enantioselective additions, have been employed to achieve high yields and enantiopurity. These techniques are crucial for producing pharmaceutical intermediates that meet stringent quality standards required for clinical trials and commercialization.

Recent advancements in computational chemistry have further enhanced the understanding of Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate's reactivity and potential applications. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its mechanism of action. These predictions are supported by experimental data obtained from high-throughput screening assays, which have identified lead compounds derived from this scaffold.

The role of Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate extends beyond its use as an intermediate in drug synthesis. It has also been explored as a ligand in catalytic systems, where its ability to coordinate with transition metals facilitates various organic transformations. This dual functionality makes it an attractive candidate for developing new catalysts that could streamline synthetic routes in industrial applications.

In conclusion, Methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate (CAS No. 5896-38-8) represents a fascinating compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop novel therapeutic agents and advanced catalytic systems. As our understanding of its properties continues to grow, so too will its importance in addressing global health challenges.

5896-38-8 (methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate) 関連製品

- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

- 14919-37-0(DL-Lauroylcarnitine Chloride)

- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)

- 1505719-40-3(3,3,3-trifluoro-2-(pyridin-2-yl)propan-1-amine)

- 2580223-40-9(3-({(benzyloxy)carbonylamino}methyl)-5-hydroxybenzoic acid)

- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)

- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)

- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)